molecular formula C24H15ClF3NO5 B284096 2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B284096
M. Wt: 489.8 g/mol
InChI Key: QLGJIXYHPPYZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as C21H14ClF3NO5 and is a synthetic compound that is used in laboratory experiments.

Mechanism of Action

The mechanism of action of C21H14ClF3NO5 is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
C21H14ClF3NO5 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the body. It also inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

C21H14ClF3NO5 has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer properties, making it an ideal candidate for drug development. However, the compound has certain limitations, such as its solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the use of C21H14ClF3NO5 in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on the compound. It can also be used in the development of new therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, C21H14ClF3NO5 is a synthetic compound that has gained significant attention in scientific research. It exhibits potent anti-inflammatory and anti-cancer properties and has several applications in drug development. The compound has been found to inhibit the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and the growth of cancer cells. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of C21H14ClF3NO5 involves the reaction of 7-hydroxy-4H-chromen-4-one, 2-chlorophenol, 2-trifluoromethylaniline, and acetic anhydride. The reaction takes place in the presence of a catalyst and is carried out under controlled conditions. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

C21H14ClF3NO5 has been extensively used in scientific research due to its various applications. It is commonly used in the development of new drugs and pharmaceuticals. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has also been used in the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease.

properties

Molecular Formula

C24H15ClF3NO5

Molecular Weight

489.8 g/mol

IUPAC Name

2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H15ClF3NO5/c25-17-6-2-4-8-19(17)34-21-12-33-20-11-14(9-10-15(20)23(21)31)32-13-22(30)29-18-7-3-1-5-16(18)24(26,27)28/h1-12H,13H2,(H,29,30)

InChI Key

QLGJIXYHPPYZDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl

Origin of Product

United States

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